2-Benzyl-2,5-diazabicyclo[2.2.1]heptane
Description
Structure
2D Structure
Properties
IUPAC Name |
2-benzyl-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRFUVVWNBBEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340252 | |
| Record name | 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114086-14-5 | |
| Record name | 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 114086-14-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material: 4-Hydroxy-L-Proline
The RU-2024524-C1 patent outlines a five-step synthesis starting from 4-hydroxy-L-proline, a chiral pool building block. The sequence involves:
-
Protection : The amine group is protected using a tert-butyl carbamate (Boc) group under standard conditions.
-
Cyclization : Intramolecular Mitsunobu reaction forms the bicyclic core, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to induce ring closure.
-
Benzylation : The secondary amine is alkylated with benzyl bromide in the presence of cesium carbonate, achieving 78% yield after purification.
-
Deprotection : Boc removal with hydrogen chloride in ethyl acetate yields the free amine.
Key stereochemical outcomes arise from the inherent chirality of 4-hydroxy-L-proline, ensuring enantiomeric purity ([α]D20 = −187.8°).
Alternative Route Using allo-4-Hydroxy-D-Proline
The same patent describes an analogous pathway starting from allo-4-hydroxy-D-proline, producing the enantiomeric product ([α]D20 = +196.5°). This method highlights the versatility of hydroxyproline derivatives in accessing both enantiomers, critical for structure-activity relationship studies.
Palladium-Catalyzed Coupling Reactions
Buchwald-Hartwig Amination
A modified approach uses Buchwald-Hartwig amination to couple bromopyridines with the bicyclic amine. For instance, 3,5-dibromopyridine reacts with the Boc-protected amine in tetrahydrofuran (THF) using Pd(OAc)₂ and cesium carbonate, achieving 72% yield. The reaction tolerates electron-withdrawing substituents, broadening substrate scope.
Alkylation and Reductive Amination Approaches
Benzyl Halide Alkylation
Direct alkylation of the secondary amine with benzyl bromide proceeds in toluene at reflux, yielding 70–80% product after recrystallization. However, over-alkylation is a concern, necessitating controlled stoichiometry (1:1.1 amine-to-benzyl bromide ratio).
Reductive Amination with Benzaldehyde
Reductive amination using benzaldehyde and sodium cyanoborohydride in ethanol achieves moderate yields (65%). The reaction is stereospecific, preserving the bicyclic core’s configuration ([α]D20 = −134.9°).
Protection and Deprotection Strategies
Boc Protection
The Boc group is universally employed for amine protection due to its stability under basic conditions and facile removal with HCl. For example, Boc-protected intermediates are synthesized in >90% yield using di-tert-butyl dicarbonate in dichloromethane.
Deprotection Using Acidic Conditions
Gaseous HCl in ethyl acetate or aqueous HCl efficiently removes Boc groups without side reactions. Post-deprotection, products are isolated via filtration or extraction, with yields exceeding 85%.
Purification and Characterization
Chromatography : Silica gel chromatography with ethyl acetate/heptane mixtures (80:20 to 90:10) resolves intermediates.
Recrystallization : Ethanol or diisopropyl ether recrystallization yields high-purity products (melting points: 149–209°C).
Optical Rotation : Specific rotations ([α]D20) range from −134.9° to −196.5°, confirming stereochemical integrity.
Comparative Analysis of Methods
| Method | Yield | Stereocontrol | Scalability |
|---|---|---|---|
| Hydroxyproline Route | 60–78% | High | Moderate |
| Suzuki Coupling | 72–85% | Moderate | High |
| Direct Alkylation | 70–80% | Low | High |
| Reductive Amination | 65% | Moderate | Moderate |
The hydroxyproline route excels in enantioselectivity but requires multi-step synthesis. Palladium-catalyzed methods offer modularity for diverse analogs, while alkylation is optimal for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can introduce various functional groups to the benzyl moiety.
Scientific Research Applications
Pharmaceutical Development
Key Insights:
- 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders such as Alzheimer's disease and schizophrenia. Its structure allows for modifications that enhance the pharmacological profile of drug candidates.
Case Study:
A study demonstrated that derivatives of this compound exhibit muscarinic agonist activity, which is beneficial in treating central cholinergic dysfunctions. The research indicated that varying the substituents on the bicyclic structure could optimize therapeutic efficacy while minimizing side effects .
| Compound Derivative | Target Condition | Activity Level |
|---|---|---|
| 1-Azabicyclo[2.2.1]heptane | Alzheimer's Disease | Moderate |
| 2-Azabicyclo[2.2.1]heptane | Schizophrenia | High |
Catalysis
Key Insights:
- The compound serves as a catalyst in various organic reactions, improving reaction rates and selectivity. This property is crucial for efficient chemical manufacturing processes.
Applications:
- Catalytic reactions involving this compound have been shown to facilitate the synthesis of complex organic molecules with high yields and purity .
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Diels-Alder | This compound | 85 |
| Friedel-Crafts | This compound | 90 |
Material Science
Key Insights:
- In material science, this compound is incorporated into specialized polymers to enhance their mechanical properties like strength and flexibility.
Case Study:
Research has shown that polymers containing this compound exhibit improved thermal stability and tensile strength compared to conventional polymers .
| Property | Conventional Polymer | Polymer with this compound |
|---|---|---|
| Tensile Strength (MPa) | 50 | 75 |
| Thermal Stability (°C) | 200 | 250 |
Biochemical Research
Key Insights:
- Researchers utilize this compound to study enzyme interactions and mechanisms, providing insights into biochemical pathways relevant to drug development.
Applications:
- The compound aids in elucidating the mechanisms of enzyme action, which can lead to novel therapeutic strategies for various diseases .
Analytical Chemistry
Key Insights:
- In analytical chemistry, this compound is employed in methods for detecting and quantifying other compounds.
Applications:
Mechanism of Action
The mechanism of action of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Physicochemical Properties
The table below compares key properties of 2-benzyl-2,5-diazabicyclo[2.2.1]heptane with structurally related derivatives:
Key Observations :
- Steric and Electronic Effects : The benzyl group in the parent compound enhances lipophilicity compared to methyl or BOC-protected analogs, influencing solubility and reactivity .
- Counterion Impact : Bromide or chloride counterions affect crystallinity and solubility. The dihydrobromide salt of the benzyl derivative exhibits higher molecular weight and stability than hydrochloride analogs .
Role in Organocatalysis
The (1S,4S)-configured benzyl derivative has been employed as a chiral organocatalyst in Michael addition reactions under solvent-free conditions, achieving high enantioselectivity when paired with (R)-mandelic acid as a co-catalyst . In contrast, the BOC-protected analog (CAS 113451-59-5) serves primarily as a synthetic precursor, enabling the introduction of nitroaryl groups (e.g., 4-nitrophenyl) via nucleophilic substitution .
Pharmaceutical Intermediate Utility
- Methyl and Ethyl Derivatives : Compounds like (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride (CAS 1403763-25-6) are intermediates in lapatinib-derived anticancer agents, where the smaller methyl group facilitates metabolic stability .
Biological Activity
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane (commonly referred to as DBH) is a bicyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of DBH, focusing on its mechanisms of action, biochemical properties, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of this compound includes two nitrogen atoms incorporated into a bicyclic framework, which contributes to its unique pharmacological properties. The presence of the benzyl group enhances its lipophilicity, potentially influencing its pharmacokinetic behavior.
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Bicyclic structure with two nitrogen atoms | Ligand for nicotinic acetylcholine receptors, organocatalyst in asymmetric synthesis |
The biological activity of DBH is primarily attributed to its interaction with various molecular targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : DBH acts as a ligand for nAChRs, influencing neurotransmitter systems and potentially modulating synaptic transmission. Its effects can vary depending on the receptor subtype it interacts with, acting either as an agonist or antagonist .
- Enzymatic Interactions : Preliminary studies suggest that DBH may alter the activity of specific enzymes, leading to various biochemical effects. These interactions are essential for its role in catalysis and may contribute to its therapeutic effects .
Biochemical Pathways
DBH is involved in several biochemical pathways:
- Asymmetric Catalysis : DBH has been utilized as an organocatalyst in reactions such as the Biginelli reaction, where it facilitates the synthesis of dihydropyrimidinones from aromatic aldehydes and urea .
- Synthesis of Chiral Ligands : It serves as a precursor for synthesizing chiral diazabicyclic ligands, which are crucial in asymmetric synthesis processes .
Cellular Effects
DBH's influence extends to cellular processes:
- Cell Signaling : By interacting with nAChRs, DBH can modulate cell signaling pathways that are critical for various physiological functions .
- Potential Anti-proliferative Activity : Recent studies have indicated that certain derivatives of DBH exhibit anti-proliferative effects against cancer cell lines, suggesting a potential role in cancer therapy .
Case Studies
Several studies have investigated the biological activity of DBH and its derivatives:
- Study on Enantioselectivity : A study demonstrated that new derivatives of 2,5-diazabicyclo[2.2.1]heptane showed enantioselectivities up to 78% when used as catalysts in the addition of diethylzinc to benzaldehyde .
- Anti-proliferative Activity : Research indicated that specific dithiocarbamate derivatives derived from this compound exhibited significant anti-proliferative activity against cervical cancer cells (CaSki), highlighting its potential in oncology .
- Pharmacological Effects : Preliminary studies have shown that DBH derivatives can act as partial agonists at α4β2 nAChRs, suggesting their potential use in treating neurological disorders .
Q & A
Q. What are the common synthetic routes to 2-benzyl-2,5-diazabicyclo[2.2.1]heptane and its derivatives?
The synthesis often involves functionalization of the diazabicyclo[2.2.1]heptane core. For example:
- Boc-protection : (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane can be synthesized via Boc-protection of the parent amine, enabling subsequent reactions (e.g., nitrophenyl substitution) .
- Directed metalation : Derivatives are synthesized using directed lithiation strategies, allowing regioselective substitution at specific positions of the bicyclic framework .
- Tosylation/detosylation : A scalable method involves tosylation of the secondary amine, followed by detosylation under acidic conditions (e.g., hydrobromic acid) to yield intermediates like (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane .
Q. How is the stereochemistry of this compound derivatives confirmed?
- Chiral HPLC : Used to resolve enantiomers and determine enantiomeric excess (e.g., in asymmetric reductions of propiophenone) .
- X-ray crystallography : Absolute configuration is validated by comparing experimental NMR data with crystallographically assigned structures .
- Optical rotation : Specific rotation ([α]D) measurements confirm chiral purity, as seen in (1S,4S)-2-methyl derivatives .
Q. What purification techniques are effective for isolating this compound derivatives?
- Column chromatography : Employed with gradient elution (e.g., ethyl acetate/hexanes to methanol/dichloromethane) for intermediates like bromopyrimidine-substituted derivatives .
- Recrystallization : Crude products are triturated with solvent mixtures (e.g., diethyl ether/methanol) to isolate high-purity crystals, as demonstrated for dihydrobromide salts .
Advanced Research Questions
Q. How can enantioselectivity be optimized in reactions catalyzed by this compound derivatives?
- Microwave-assisted synthesis : While microwave irradiation (45°C, 8h) was tested for Biginelli cyclocondensation, it yielded only 42% product with 27% ee, suggesting limited efficacy compared to thermal methods .
- Chiral auxiliaries : Derivatives like (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide act as auxiliaries in borolidine-mediated reductions, though enantiomeric excess remains modest (e.g., <30% ee in propiophenone reduction) .
- Solvent and temperature tuning : Adjusting reaction conditions (e.g., methanol vs. dichloromethane) may enhance stereochemical outcomes, as inferred from solubility studies of lapatinib analogs .
Q. What strategies address low yields in the functionalization of the diazabicyclo[2.2.1]heptane core?
- Protecting group strategies : Boc-protection stabilizes reactive amines during nitrophenyl substitution, enabling higher yields in downstream reactions .
- Microwave-enhanced lithiation : Explored for C-substituted derivatives, though results vary; traditional heating may still be preferred for reproducibility .
Q. How can contradictory data on reaction outcomes (e.g., yield vs. enantiomeric excess) be resolved?
- Systematic parameter screening : Vary temperature, solvent, and catalyst loading to identify optimal conditions. For example, microwave trials showed no improvement in yield or ee for Biginelli reactions, prompting re-evaluation of thermal protocols .
- Cross-validation with analytical tools : Combine chiral HPLC, LCMS, and NMR to verify structural and stereochemical consistency .
Q. What role do this compound derivatives play in asymmetric organocatalysis?
- Biginelli cyclocondensation : Derivatives catalyze the formation of dihydropyrimidinones, though enantioselectivity remains a challenge .
- Borolidine-mediated reductions : Act as chiral auxiliaries in ketone reductions, but low ee values (e.g., 27%) highlight the need for improved ligand design .
Key Takeaways
- Synthesis : Prioritize Boc-protection and directed lithiation for regioselective functionalization .
- Characterization : Chiral HPLC and X-ray crystallography are critical for stereochemical validation .
- Catalysis : Enantioselectivity remains a challenge; iterative optimization of reaction conditions is essential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
